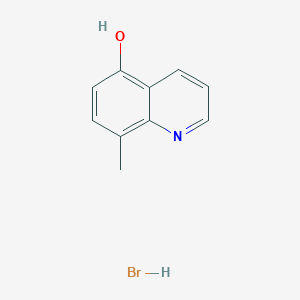

8-Methylquinolin-5-ol hydrobromide

Description

Properties

IUPAC Name |

8-methylquinolin-5-ol;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.BrH/c1-7-4-5-9(12)8-3-2-6-11-10(7)8;/h2-6,12H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETGSUXYIHLXOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)O)C=CC=N2.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural & Functional Divergence: 5-Hydroxy-8-methylquinoline vs. 8-Hydroxyquinoline

Topic: 5-hydroxy-8-methylquinoline vs 8-hydroxyquinoline structure Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This technical guide delineates the critical structural, physicochemical, and functional differences between 8-hydroxyquinoline (8-HQ) and its isomer 5-hydroxy-8-methylquinoline (5-H-8-MQ) . While 8-HQ is a privileged scaffold in medicinal coordination chemistry, defined by its bidentate chelating capability, 5-H-8-MQ represents a "broken" pharmacophore where the chelation axis is structurally disrupted. This guide provides the rationale, experimental validation, and biological implications of these differences, serving as a roadmap for researchers navigating quinoline-based structure-activity relationships (SAR).

Structural & Electronic Analysis

The fundamental distinction lies in the spatial relationship between the ring nitrogen (

The Chelation Axis (8-HQ)[1][2]

-

Structure: The hydroxyl group at position C8 is peri- to the ring nitrogen (

). -

Mechanism: Deprotonation of the phenol yields a phenolate anion (

). The proximity of -

Electronic Effect: The 8-OH group exerts an inductive effect that modulates the basicity of the pyridine ring, but its primary role is ligand coordination.

The Disrupted Scaffold (5-H-8-MQ)

-

Structure: The hydroxyl group is at position C5 (para-like orientation relative to the carbocyclic ring fusion, but distinct from the N-containing ring). The methyl group occupies C8.

-

Mechanism: The C5-OH is spatially distant from

. No cooperative binding pocket exists. The molecule acts as a monodentate ligand (binding via -

Steric Influence: The C8-methyl group introduces steric bulk near the nitrogen lone pair, potentially hindering coordination at the

site compared to unsubstituted quinoline, further reducing metal affinity.

Structural Comparison Diagram

The following diagram illustrates the chelation capability of 8-HQ versus the steric/geometric blockade in 5-H-8-MQ.

Figure 1: Comparative binding logic. 8-HQ forms a stable complex, whereas 5-H-8-MQ lacks the geometry for bidentate chelation.

Physicochemical & Functional Properties[1][3][4][5][6]

The following table summarizes the quantitative and qualitative differences essential for experimental design.

| Property | 8-Hydroxyquinoline (8-HQ) | 5-Hydroxy-8-methylquinoline (5-H-8-MQ) |

| CAS Number | 148-24-3 | 16026-71-4 |

| Molecular Weight | 145.16 g/mol | 159.19 g/mol |

| pKa (Phenolic) | ~9.9 | ~8.5 - 9.0 (Predicted: OH at C5 is more acidic due to resonance stabilization across the ring system without H-bonding to N) |

| pKa (Nitrogen) | ~5.0 | < 5.0 (C8-Methyl steric hindrance reduces proton affinity) |

| Metal Binding ( | High affinity (nM to | Low affinity (Non-specific binding) |

| Fluorescence | Weak (enhanced upon chelation) | Distinct intrinsic fluorescence (different emission |

| Solubility | Low in neutral H2O; soluble in acid/base | Lower aqueous solubility (increased lipophilicity via Methyl group) |

Experimental Protocols

Protocol A: Comparative Metal Binding Assay (UV-Vis Shift)

Objective: To empirically demonstrate the presence (8-HQ) or absence (5-H-8-MQ) of bidentate chelation. Principle: Ligand-to-Metal Charge Transfer (LMCT) bands or significant bathochromic shifts occur only upon chelate ring formation.

Reagents:

-

Compound Stock: 10 mM in DMSO.

-

Metal Stock: 10 mM

or -

Buffer: 50 mM HEPES, pH 7.4.

Workflow:

-

Baseline: Dilute Compound Stock to 50

M in Buffer. Record UV-Vis spectrum (250–500 nm). -

Titration: Add Metal Stock in 0.5 equivalent increments (0 to 5 eq).

-

Readout:

-

8-HQ: Expect a distinct redshift (bathochromic shift) and isosbestic points, indicating a clean equilibrium between free ligand and complex.

-

5-H-8-MQ: Expect minimal spectral change or simple absorbance dampening (non-specific interaction). No new LMCT band should appear.

-

Protocol B: Synthesis of 5-Hydroxy-8-methylquinoline

If the compound is not commercially available, it can be synthesized via a modified Skraup/Doebner-Miller cyclization.

Reaction Scheme:

-

Precursor: 3-amino-4-methylphenol (CAS: 2836-00-2).

-

Reagents: Glycerol, Sulfuric Acid (

), Sodium m-nitrobenzenesulfonate (oxidant). -

Mechanism: The amine directs the cyclization. The methyl group at position 4 (para to the amine in the phenol ring) blocks one ortho position, but the Skraup reaction cyclizes onto the other ortho position to form the pyridine ring.

Step-by-Step:

-

Mix: In a round-bottom flask, combine 3-amino-4-methylphenol (1 eq), sodium m-nitrobenzenesulfonate (0.6 eq), and glycerol (2.5 eq).

-

Acidify: Cautiously add concentrated

(2 eq) dropwise with stirring (exothermic). -

Reflux: Heat to 140°C for 4 hours. The mixture will darken significantly.

-

Quench: Cool to RT, pour into crushed ice/water.

-

Neutralize: Adjust pH to ~7-8 with NaOH or

. The product will precipitate. -

Purification: Recrystallize from ethanol. Verify structure via NMR (look for C8-Methyl singlet ~2.6 ppm and C5-H/C6-H/C7-H coupling patterns).

Experimental Decision Workflow

Use this logic flow to select the correct isomer for your application.

Figure 2: Decision tree for selecting between 8-HQ and 5-H-8-MQ based on functional requirements.

Biological Implications & Causality

Mechanism of Action: The "Ionophore" Hypothesis

The antimicrobial and anticancer activity of 8-HQ is largely attributed to its ability to act as a copper/zinc ionophore. It transports these metals into the cell, overwhelming intracellular antioxidant defenses and inhibiting the proteasome.

-

Causality: 8-HQ +

The "Negative Control" Role of 5-H-8-MQ

5-H-8-MQ serves as an excellent negative control in these studies.

-

Hypothesis: If a biological effect (e.g., bacterial killing) is observed with 8-HQ but not with 5-H-8-MQ, the mechanism is confirmed to be chelation-dependent.

-

Caveat: If 5-H-8-MQ shows toxicity, it is likely due to quinone-imine formation . The 5-hydroxyquinoline scaffold can be oxidized (metabolically) to a quinone-imine species, which is an electrophile capable of alkylating DNA or proteins, independent of metal binding.

References

-

PrepChem. Synthesis of 5-hydroxy-8-methylquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline. Retrieved from [Link]

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[1][2][3][4] Retrieved from [Link]

Sources

Chemical Properties & Protocol Guide: 8-Methylquinolin-5-ol Hydrobromide

This guide provides an in-depth technical analysis of 8-methylquinolin-5-ol hydrobromide , a specialized heterocyclic intermediate. Unlike its well-known isomer Tiliquinol (5-methylquinolin-8-ol), this compound features a hydroxyl group at the C5 position, fundamentally altering its electronic properties and reactivity profile.

Part 1: Executive Summary

This compound (CAS: 1803585-87-6 for the salt; 16026-71-4 for the free base) is a substituted quinoline derivative employed primarily as a scaffold in medicinal chemistry and organic synthesis. Its structural distinctiveness lies in the 5-hydroxy substitution , which effectively deactivates the chelation capability typical of 8-hydroxyquinolines, directing its utility toward hydrogen-bond-mediated interactions and electrophilic aromatic substitutions rather than metallo-supramolecular chemistry.

This guide details the physicochemical profile, validated synthesis pathways, and critical handling protocols for researchers utilizing this compound in drug discovery and materials science.

Part 2: Chemical Identity & Structural Analysis

The compound consists of a bicyclic quinoline core substituted with a methyl group at position 8 and a hydroxyl group at position 5. The hydrobromide salt form is utilized to enhance aqueous solubility and shelf-stability compared to the oxidation-prone free base.

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 5-Hydroxy-8-methylquinoline HBr; 5-Oxo-8-methylquinoline hydrobromide |

| CAS Number (Salt) | 1803585-87-6 |

| CAS Number (Free Base) | 16026-71-4 |

| Molecular Formula | |

| Molecular Weight | 240.10 g/mol (Salt) / 159.19 g/mol (Base) |

Structural Logic[4]

-

Electronic Effects: The C5-hydroxyl group acts as a strong electron-donating group (EDG) via resonance, significantly increasing electron density at the C6 and C8 positions. However, since C8 is blocked by a methyl group, electrophilic attack is highly regioselective for C6 .

-

Salt Formation: The quinoline nitrogen (

for the conjugate acid) is protonated by HBr. This protonation deactivates the pyridine ring toward electrophilic attack, ensuring that subsequent functionalization occurs exclusively on the phenolic (benzene) ring.

Part 3: Physicochemical Profile

Note: Experimental data for the specific HBr salt is rare in open literature. Values below combine available experimental data with high-confidence chemoinformatic derivations based on structural analogs.

| Property | Value / Description | Context & Causality |

| Appearance | Pale yellow to tan crystalline solid | Quinoline salts typically exhibit charge-transfer coloration. Darkening indicates oxidation. |

| Melting Point | >250 °C (Decomposition) | Ionic lattice energy of the HBr salt significantly elevates MP compared to the free base (~160 °C). |

| Solubility (Water) | Moderate to High | Protonated nitrogen breaks crystal lattice energy via hydration; significantly more soluble than the free base. |

| Solubility (Organic) | Soluble in DMSO, MeOH; Insoluble in Hexanes | Polar aprotic solvents are required for organic reactions involving the salt. |

| Acidity ( | The compound is amphoteric. At physiological pH (7.4), it exists largely as the neutral zwitterion or free base. |

Part 4: Synthetic Pathways[4]

The most robust synthetic route avoids the ambiguous ring-closure of Skraup synthesis by utilizing the regioselective nitration of commercially available 8-methylquinoline.

Validated Synthesis Protocol (Nitration-Hydrolysis Route)

Prerequisites: Fume hood, inert atmosphere (

Step 1: Regioselective Nitration

The bulky methyl group at C8 blocks the peri-position, forcing nitration to the C5 position.

-

Dissolution: Dissolve 8-methylquinoline (1.0 eq) in concentrated

at 0°C. -

Nitration: Dropwise add fuming

(1.1 eq) while maintaining temp < 5°C. -

Reaction: Stir at 0°C for 2 hours, then warm to RT.

-

Workup: Pour onto crushed ice. Neutralize with

. Filter the yellow precipitate (5-nitro-8-methylquinoline ).

Step 2: Reduction to Amine

-

Reduction: Suspend nitro compound in EtOH/Water. Add Iron powder (3.0 eq) and catalytic

. Reflux for 4 hours. -

Purification: Filter hot to remove iron oxides. Concentrate filtrate to obtain 5-amino-8-methylquinoline .

Step 3: Hydrolysis (Bucherer-Type) & Salt Formation

-

Hydrolysis: Reflux the amine in 10%

or utilize sodium bisulfite ( -

Isolation: Neutralize to pH 7 to precipitate the free base 8-methylquinolin-5-ol .

-

Salting: Redissolve free base in minimal hot Ethanol. Add 48% aqueous HBr (1.1 eq).

-

Crystallization: Cool slowly to 4°C. Filter the resulting hydrobromide salt crystals. Wash with cold

.

Synthesis Logic Diagram

Caption: Step-wise synthesis of 8-methylquinolin-5-ol HBr via regioselective nitration and hydrolysis.

Part 5: Reactivity & Functionalization Profile

Absence of Chelation (Critical Distinction)

Unlike 8-hydroxyquinoline (oxine), 8-methylquinolin-5-ol cannot form stable 5-membered chelate rings with metal ions (

-

Implication: This compound is not suitable for metal scavenging or as a metalloprotease inhibitor via chelation mechanisms.

Electrophilic Aromatic Substitution ( )

The C5-OH group strongly activates the benzene ring.

-

Regioselectivity: The C8 position is blocked by the methyl group. The C6 position (ortho to OH) is the exclusive site for electrophilic attack.

-

Application: Bromination (

) yields 6-bromo-8-methylquinolin-5-ol , a valuable precursor for Suzuki couplings to extend the carbon skeleton.

Acidity & Salt Metathesis

The HBr salt is acidic. In aqueous buffers > pH 6, it deprotonates to the neutral free base, which may precipitate due to lower solubility.

-

Protocol: When using in biological assays, pre-dissolve in DMSO, then dilute into buffer. Ensure final pH is controlled to prevent unintended precipitation.

Part 6: Handling & Safety (HBr Specifics)

Signal Word: WARNING

| Hazard Class | Statement | Prevention |

| Skin/Eye Irritation | Causes serious eye irritation (H319); Skin irritation (H315). | Wear nitrile gloves and safety goggles. HBr salts can be corrosive to mucous membranes. |

| STOT-SE | May cause respiratory irritation (H335). | Handle strictly in a fume hood. Avoid dust generation. |

| Storage | Hygroscopic / Light Sensitive. | Store at RT or 4°C in a desiccator, protected from light. Darkening implies free-base oxidation. |

References

-

National Toxicology Program (NTP). Testing Status of 8-Methylquinoline M0419. National Institute of Environmental Health Sciences. Link

-

PubChem. Compound Summary for CID 71208: 5-Methylquinolin-8-ol (Isomer Comparison). National Library of Medicine. Link

-

Zhang, W. et al. (2015).[1] Palladium-Catalyzed sp3 C–H Nitration of 8-Methylquinolines.[1] The Journal of Organic Chemistry, 80(15). Link

-

Sigma-Aldrich. Safety Data Sheet: 8-Methylquinoline. Merck KGaA. Link

-

GuideChem. Preparation of 5-amino-8-hydroxyquinoline (Precursor Protocol).Link

Sources

Technical Profile: 8-Methylquinolin-5-ol Hydrobromide Solubility & Physicochemical Characterization

This guide is structured as a high-level technical whitepaper designed for senior researchers and process chemists. It prioritizes experimental rigor, structural analysis, and self-validating protocols over static data lists.

Executive Summary & Compound Identity

The synthesis and purification of functionalized quinolines, specifically 8-methylquinolin-5-ol hydrobromide (CAS: 1803585-87-6), represent a critical juncture in the development of pharmaceutical intermediates. Unlike its more common isomer (8-hydroxyquinoline), the 5-hydroxy-8-methyl variant presents unique solubility challenges due to the "peri" interaction between the 8-methyl group and the protonated nitrogen at position 1, alongside the distal 5-hydroxyl group.

This guide provides a derived solubility landscape based on structural analogs and thermodynamic principles, followed by a rigorous, self-validating experimental protocol for precise determination.

Chemical Identity

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | 5-Hydroxy-8-methylquinoline HBr |

| CAS Number (Salt) | 1803585-87-6 |

| CAS Number (Free Base) | 16026-71-4 |

| Molecular Formula | C₁₀H₁₀BrNO (Salt) / C₁₀H₉NO (Base) |

| Molecular Weight | 240.1 g/mol (Salt) |

| Key Structural Feature | 8-Methyl steric bulk adjacent to N1; 5-OH providing H-bond donation. |

Physicochemical Solubility Landscape

Note: Specific quantitative solubility data for this salt is proprietary and batch-dependent. The following data is derived from structural analogs (e.g., 5-hydroxyquinoline HBr) and calculated partition coefficients (cLogP).

The solubility of 8-methylquinolin-5-ol HBr is governed by the competition between the ionic lattice energy of the hydrobromide salt and the solvation energy of the hydroxy-quinoline core.

Predicted Solubility Profile (25°C)

| Solvent Class | Solvent | Solubility Rating | Mechanistic Rationale |

| Polar Protic | Water | High (>50 mg/mL) | Ionic dissociation of HBr salt; H-bonding with 5-OH. |

| Polar Protic | Methanol | Very High (>100 mg/mL) | Excellent solvation of both the organic cation and bromide anion. |

| Polar Protic | Ethanol | High | Standard recrystallization solvent for quinoline salts. |

| Polar Aprotic | DMSO | High | High dielectric constant disrupts ionic lattice effectively. |

| Polar Aprotic | Acetonitrile | Moderate | Soluble, often used for antisolvent crystallization at low temps. |

| Non-Polar | Dichloromethane | Low | Limited solubility for the salt form; good for the free base. |

| Non-Polar | Hexane/Ether | Insoluble | Used as antisolvents to precipitate the salt. |

The "Peri" Effect & pH Sensitivity

The 8-methyl group exerts steric pressure on the nitrogen atom. While the HBr salt protonates this nitrogen, the proximity of the methyl group can destabilize the crystal lattice compared to non-methylated analogs, potentially increasing solubility in organic solvents compared to 5-hydroxyquinoline HBr.

-

pH < 4: The compound remains fully protonated and soluble in aqueous media.

-

pH > 5.5: Risk of free base precipitation. The pKa of the quinoline nitrogen is typically ~5.2–5.7. Neutralization releases the free base (CAS 16026-71-4), which precipitates from water but dissolves in DCM or Ethyl Acetate.

Experimental Protocol: Solubility Determination

Trustworthiness Directive: Do not rely on literature values for critical process steps. Polymorphs and residual acid content can skew solubility by orders of magnitude. Use this self-validating workflow.

Workflow Visualization

The following diagram outlines the logical flow for determining thermodynamic solubility and managing the salt's stability.

Caption: Figure 1. Thermodynamic solubility determination workflow with critical pH stability checkpoint to prevent free-base dissociation.

Detailed Methodology

Step 1: Saturation Preparation

-

Weigh approximately 50 mg of 8-methylquinolin-5-ol HBr into a 4 mL clear glass vial.

-

Add 500 µL of the target solvent (Water, MeOH, or Buffer).

-

Observation: If the solid dissolves immediately, add more solid until a suspension persists.

-

Why: Solubility is defined by the concentration of the supernatant in equilibrium with the solid phase. Without excess solid, you are measuring concentration, not solubility.

-

Step 2: Equilibration

-

Agitate the vials at 25°C ± 0.5°C for 24 hours .

-

Self-Validating Check: Measure the pH of the aqueous supernatant.

-

Requirement: The pH must remain acidic (pH < 4). If the pH rises, the salt may be disproportionating, and the measurement will be invalid. Adjust with trace HBr if necessary.

-

Step 3: Filtration & Quantification

-

Filter the supernatant using a 0.45 µm PTFE or PVDF syringe filter .

-

Note: Do not use Nylon filters with acidic halide salts as they may degrade or bind the compound.

-

-

Quantification Method A (HPLC - Preferred):

-

Dilute filtrate 100x with Mobile Phase.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: 0.1% TFA in Water / Acetonitrile Gradient.

-

Detection: UV @ 254 nm (Quinoline core absorption).

-

-

Quantification Method B (Gravimetric - Rapid):

-

Evaporate a known volume of filtrate (e.g., 200 µL) in a pre-weighed aluminum pan.

-

Dry at 40°C under vacuum.

-

Weigh the residue.

-

Implications for Process Chemistry

Crystallization & Purification

The solubility differential between the HBr salt and the free base is the primary lever for purification.

-

Salt Formation: To purify crude 8-methylquinolin-5-ol (Free Base), dissolve in hot Ethanol , filter insoluble impurities, and add 48% aqueous HBr . Cool to 0–5°C. The HBr salt should crystallize efficiently.

-

Recrystallization: If the HBr salt is impure, recrystallize from Methanol/MTBE (1:3) . Dissolve in minimum hot methanol, then slowly add MTBE (Methyl tert-butyl ether) as an antisolvent.

Stability Warning

-

Hygroscopicity: Quinoline hydrobromide salts are often hygroscopic. Store under nitrogen or in a desiccator.

-

Light Sensitivity: The 5-hydroxyquinoline moiety is electron-rich and prone to oxidation (browning) upon exposure to light and air. All solubility experiments should be conducted in amber vials.

References

-

Sigma-Aldrich (MilliporeSigma). Product Specification: this compound (CAS 1803585-87-6). Retrieved from

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11910, 8-Methylquinoline (Parent Scaffold). Retrieved from

-

ChemicalBook. Product Entry: 8-Methylquinolin-5-ol (Free Base CAS 16026-71-4).[1][2] Retrieved from

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3] Advanced Drug Delivery Reviews, 59(7), 603-616. (Grounding for salt selection and solubility protocols).

Sources

The Isomeric Shift: Leveraging Non-Chelating Quinolines for Targeted Biological Control

Topic: Non-Chelating Quinoline Isomers for Biological Control Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Pharmacologists, and Agrochemical Researchers

Executive Summary

For decades, the bioactivity of quinolines was synonymous with 8-hydroxyquinoline (8-HQ) and its ability to sequester divalent metal ions (Cu²⁺, Zn²⁺, Fe²⁺). While effective, this mechanism is a "blunt hammer," often resulting in indiscriminate cytotoxicity and environmental persistence.

This guide details the strategic pivot to non-chelating isomers (specifically substituted 2-, 4-, and 6-quinolines). By structurally precluding the formation of the bidentate chelation pocket, researchers can bypass metallo-toxicity and engage precise molecular targets—such as DNA gyrase, ATP synthase, and heme polymerization—yielding "biological control" agents with superior selectivity profiles.

Part 1: The Structural Divergence

The core distinction lies in the N-O Proximity Rule . In 8-HQ, the heterocyclic nitrogen and the hydroxyl group are adjacent, forming a perfect five-membered chelation ring with metals. In non-chelating isomers, this geometry is disrupted.

Mechanism of Action (MOA) Comparative Analysis

| Feature | Chelating (8-HQ) | Non-Chelating (2-, 4-, 6-Isomers) |

| Primary MOA | Metal Sequestration / Ionophore | Enzyme Inhibition / Intercalation |

| Target Specificity | Low (Broad Spectrum Toxicity) | High (Lock-and-Key Binding) |

| Toxicity Source | Oxidative Stress (Fenton Reaction) | Pathway Disruption (e.g., Bioenergetics) |

| Resistance Potential | Moderate (Efflux pumps) | Variable (Target mutation) |

Visualizing the Chelation Gap

The following diagram illustrates the structural inability of non-8-isomers to bind metals, forcing the molecule to adopt alternative, target-specific binding modes.

Caption: Structural logic dictating the divergence between metal-mediated toxicity (8-HQ) and target-mediated efficacy (Isomers).

Part 2: Validated Biological Targets

When the chelation capability is removed, the quinoline scaffold acts as a privileged structure for interacting with hydrophobic pockets in enzymes.

2-Quinoline (Carbostyril) Derivatives

-

Target: DNA Gyrase / Topoisomerase IV.

-

Mechanism: Unlike fluoroquinolones (which use a carboxylate-ketone bridge to chelate Mg²⁺), specific 2-hydroxyquinoline derivatives act as ATPase inhibitors on the GyrB subunit. They competitively bind to the ATP-binding pocket, preventing the energy transduction required for DNA supercoiling.

4-Aminoquinoline Derivatives

-

Target: Heme Detoxification Pathway.

-

Mechanism: In malaria parasites (Plasmodium), the molecule enters the acidic food vacuole. It does not chelate iron directly from the heme in a coordinate covalent manner but rather pi-stacks with the porphyrin ring. This prevents the crystallization of toxic heme into hemozoin.

-

Application: Antiparasitic (Malaria), Antifungal.[3]

Diarylquinolines (e.g., Bedaquiline)

-

Target: F-ATP Synthase (Subunit c).

-

Mechanism: Binds to the c-subunit of the ATP synthase rotor, mechanically jamming the turbine. This is a bioenergetic collapse mechanism completely independent of metal chelation.

-

Application: Anti-tubercular (MDR-TB).

Part 3: Experimental Protocols

To validate a "non-chelating" quinoline for biological control, you must prove two things:

-

Negative Control: It does not bind metals (differentiating it from 8-HQ).

-

Positive Control: It does inhibit the biological target.

Protocol A: The CAS Counter-Screen (Proving Non-Chelation)

Purpose: To rigorously confirm that your isomer does not act as a siderophore or metal chelator.

Reagents:

-

CAS Solution: 60.5 mg Chrome Azurol S (CAS) in 50 mL ddH₂O.

-

Iron Solution: 1 mM FeCl₃ in 10 mM HCl.

-

Surfactant: 72.9 mg HDTMA in 40 mL ddH₂O.[4]

-

Buffer: Piperazine buffer (pH 5.6).

Methodology:

-

Preparation: Mix CAS, Iron, and Surfactant solutions. The result is a dark blue complex (Iron-CAS).

-

Assay: In a 96-well plate, add 100 µL of the blue CAS reagent.

-

Treatment: Add 10 µL of your test quinoline isomer (10 µM - 100 µM range). Include 8-HQ as a positive control and DMSO as a negative control.

-

Incubation: Incubate at Room Temp for 60 minutes.

-

Readout: Measure Absorbance at 630 nm.

-

Chelator (8-HQ): Color shifts from Blue → Orange/Yellow (Iron is stolen from CAS). Absorbance decreases.

-

Non-Chelator (Target Isomer): Solution remains Blue. Absorbance remains high.

-

Protocol B: ATP Synthesis Inhibition Assay (Bioenergetic Validation)

Purpose: To validate activity against cellular respiration (common for non-chelating quinolines).

Methodology:

-

Cell Source: Inverted membrane vesicles from E. coli or Mycobacterium (or mitochondrial fraction).

-

Reaction Mix: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 250 µM NADH, 1 mM ADP, 10 mM Pi.

-

Initiation: Add inverted vesicles (0.1 mg/mL protein).

-

Treatment: Add test quinoline isomer.

-

Measurement: Monitor ATP production using a Luciferase/Luciferin ATP detection kit (Luminescence).

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Part 4: Data Interpretation & Workflow

The following workflow illustrates the decision tree for developing these compounds.

Caption: Development pipeline ensuring the exclusion of pseudo-chelators via CAS counter-screening.

Comparative Efficacy Data (Hypothetical Standard)

| Compound Class | CAS Assay (630nm) | MIC (S. aureus) | Cytotoxicity (HepG2) | Selectivity Index |

| 8-Hydroxyquinoline | < 0.2 (Orange) | 2.0 µg/mL | High (Toxic) | < 5 |

| 2-Hydroxyquinoline | > 0.8 (Blue) | > 64 µg/mL | Low | N/A (Inactive) |

| Substituted 2-HQ | > 0.8 (Blue) | 4.0 µg/mL | Low | > 50 |

| Bedaquiline (Ref) | > 0.9 (Blue) | 0.06 µg/mL | Low | > 1000 |

Note: The "Substituted 2-HQ" represents a lead candidate where the scaffold is optimized for enzyme binding rather than metal chelation.

References

-

Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.

-

Schwyn, B., & Neilands, J. B. (1987). "Universal chemical assay for the detection and determination of siderophores."[4][5][6] Analytical Biochemistry. (The Gold Standard CAS Protocol).

-

Andries, K., et al. (2005). "A diarylquinoline drug active on the ATP synthase of Mycobacterium tuberculosis." Science. (Proof of non-chelating quinoline MOA).

-

Egan, T. J., et al. (1994). "Quinoline anti-malarials do not inhibit heme polymerization by simple chelation." Biochemical Journal.

-

Gomes, A. F. R., et al. (2024). "A Practical Toolkit for the Detection... of Siderophores." ACS Omega.[5]

Sources

Advanced Synthetic Protocols for 8-Methyl-5-Hydroxyquinoline

[1]

Executive Summary & Strategic Analysis

The synthesis of 8-methyl-5-hydroxyquinoline (8-methyl-quinolin-5-ol) presents a specific regiochemical challenge: introducing a hydroxyl group at the C5 position of the quinoline scaffold while preserving the C8-methyl functionality.[1] This compound is a critical scaffold in medicinal chemistry, particularly as a bio-isostere for 8-hydroxyquinoline (8-HQ) in neuroprotective metal chelators (e.g., PBT2 analogs) and as a precursor for solvatochromic dyes.[1]

Unlike the ubiquitous 8-hydroxyquinoline, the 5-hydroxy isomer cannot be synthesized via standard Skraup cyclization of commercially abundant aminophenols without significant regiochemical ambiguity.[1] Therefore, this guide advocates for a Functionalization Strategy starting from the stable, commercially available 8-methylquinoline .[1]

The "Golden Route": Nitration-Reduction-Hydrolysis

We prioritize a three-step protocol over direct oxidation (e.g., Elbs persulfate oxidation) or de novo ring construction (Skraup/Doebner-Miller) for the following reasons:

-

Regiocontrol: Electrophilic aromatic substitution on 8-methylquinoline overwhelmingly favors the C5 position, as C8 is blocked and the benzene ring is more electron-rich than the pyridine ring.[1]

-

Scalability: The intermediates (5-nitro and 5-amino) are stable solids, allowing for easy purification.[1]

-

Reliability: The diazotization-hydrolysis sequence is a self-validating step; the evolution of

gas provides an immediate visual metric of reaction progress.[1]

Retrosynthetic Analysis & Pathway Logic

The logic follows a classic "Protect-Activate-Modify" paradigm, although the "protection" (methyl group) is inherent to the target.[1]

Figure 1: Retrosynthetic logic flow. The C5 position is accessed via electrophilic attack (Nitration), followed by functional group interconversion.[1]

Detailed Experimental Protocols

Step 1: Regioselective Nitration of 8-Methylquinoline

Objective: Introduce a nitro group at C5.[1]

Critical Mechanism: The protonated quinolinium ion directs the electrophile (

Reagents & Stoichiometry:

| Component | Equiv. | Role | Notes |

|---|---|---|---|

| 8-Methylquinoline | 1.0 | Substrate | Liquid/Oil (mp -80°C) |

| H₂SO₄ (conc.) | 5.0 | Solvent/Catalyst | Dissolves substrate; generates NO₂⁺ |

| HNO₃ (fuming) | 1.2 | Reagent | Add dropwise; highly exothermic |

| Ice/Water | Excess | Quench | For precipitation |[1]

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel. Place in an ice-salt bath (-5°C).

-

Dissolution: Charge 8-methylquinoline and concentrated

slowly. Caution: Exothermic protonation.[1] Maintain temp < 10°C.[1] -

Nitration: Add fuming

dropwise over 45 minutes. Strictly maintain internal temp between 0–5°C.-

Why? Higher temperatures (>10°C) risk nitration of the methyl side-chain or dinitration.[1]

-

-

Digestion: Stir at 0°C for 1 hour, then allow to warm to room temperature (20°C) for 2 hours.

-

Workup: Pour the reaction mixture onto crushed ice (5x volume). Neutralize carefully with

or -

Isolation: Filter the yellow precipitate (5-nitro-8-methylquinoline).[1] Recrystallize from Ethanol/Acetone.[1]

-

Expected Yield: 75–85%.[1]

-

Step 2: Reduction to 5-Amino-8-methylquinoline

Objective: Convert

Protocol (Catalytic Hydrogenation):

-

Dissolve 5-nitro-8-methylquinoline in Ethanol (0.1 M).

-

Add 10 wt% Pd/C catalyst.[1]

-

Stir under

balloon (1 atm) or in a Parr shaker (30 psi) for 4–6 hours. -

Filter through Celite to remove catalyst.[1]

-

Concentrate filtrate to obtain the amine.[1] Note: Amines oxidizes in air; store under nitrogen or proceed immediately.

Step 3: Hydrolysis via Diazotization (The Critical Step)

Objective: Convert

Reagents:

| Component | Equiv. | Role |

|---|---|---|

| 5-Amino-8-methylquinoline | 1.0 | Substrate |

| H₂SO₄ (35-50%) | Excess | Solvent/Acid source |

| NaNO₂ (aq) | 1.1 | Diazotizing agent |

| Urea | Trace | Scavenger (excess HNO₂) |[1]

Protocol:

-

Diazotization: Dissolve the amine in dilute

.[1] Cool to 0–5°C .[1] Add -

Hydrolysis: Prepare a separate flask with 10%

and heat to a rolling boil (100°C). -

Addition: Slowly add the cold diazonium solution into the boiling acid.

-

Visual Cue: Vigorous evolution of

gas and darkening of solution.[1]

-

-

Completion: Boil for 15 minutes after addition is complete.

-

Workup: Cool to room temperature. Neutralize with

to pH 6–7.[1] The product, 8-methyl-5-hydroxyquinoline , will precipitate.[1] -

Purification: Sublimation or recrystallization from benzene/ethanol.[1]

Process Visualization

Experimental Workflow Diagram

Figure 2: Unit operation flow for the synthesis of 8-methyl-5-hydroxyquinoline.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following analytical markers must be verified.

| Method | Expected Signal | Interpretation |

| 1H NMR | Methyl group at C8.[1] | |

| 1H NMR | H2 proton (deshielded by N).[1] | |

| 1H NMR | C5-OH causes upfield shift of adjacent protons compared to nitro precursor.[1] | |

| IR | 3100-3400 cm⁻¹ (broad) | O-H stretch (Phenolic).[1] |

| MS (ESI) | m/z ~160 [M+H]⁺ | Molecular ion confirmation (MW = 159.19).[1] |

Safety & Scalability Considerations

-

Nitration Exotherm: The nitration of quinolines is notoriously exothermic.[1] On a scale >10g, the addition of

must be automated or strictly controlled to prevent thermal runaway.[1] -

Diazo Stability: Quinoline diazonium salts are relatively stable compared to benzenoid analogs, but they should never be dried.[1] Always process the solution directly into the boiling hydrolysis step to avoid explosion risks.[1]

-

Regio-Isomer Contamination: Trace amounts of 8-methyl-8-nitro (via ipso-substitution, rare) or side-chain oxidation (8-formyl) may occur.[1] HPLC monitoring is required during the nitration step.[1]

References

-

National Toxicology Program (NTP). 8-Methylquinoline (CASRN: 611-32-5) - Chemical Properties and Safety.[1] National Institutes of Health.[1] [Link][1]

-

Zhang, W., et al. (2016).[1] Palladium-Catalyzed sp3 C–H Nitration of 8-Methylquinolines.[1] The Journal of Organic Chemistry, 81(3).[1] (Reference for side-reaction awareness: nitration of the methyl group).[1] [Link][1]

-

PubChem. Compound Summary: 8-Methylquinolin-5-ol (CAS 16026-71-4).[1] National Library of Medicine.[1] [Link][1]

-

Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry.[1][2][3] 5th Edition.[1] Wiley.[1] (Authoritative grounding for electrophilic substitution rules in quinolines). [Link][1]

The Isomeric Divide: A Technical Guide to the Contrasting Worlds of 5-Hydroxyquinoline and 8-Hydroxyquinoline

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline and its hydroxylated derivatives represent a cornerstone of heterocyclic chemistry, with profound implications across medicine, materials science, and analytical chemistry. Among the seven monohydroxyquinoline isomers, the distinction between 5-hydroxyquinoline (5-HQ) and 8-hydroxyquinoline (8-HQ) is particularly stark and consequential. While structurally similar, the positional difference of the hydroxyl group dictates vastly different physicochemical properties, metal-chelating abilities, and, consequently, biological activities and technological applications. 8-Hydroxyquinoline, uniquely capable of forming a stable intramolecular hydrogen bond, emerges as a powerful bidentate chelating agent, a property that underpins its broad-spectrum antimicrobial, anticancer, and neuroactive effects, as well as its foundational role in organic light-emitting diodes (OLEDs).[1][2] Conversely, 5-hydroxyquinoline, lacking this chelating geometry, exhibits a more limited, though still significant, profile primarily as a synthetic intermediate.[3][4] This guide provides a detailed exploration of these core differences, offering a comprehensive technical overview of their structure, coordination chemistry, biological significance, and experimental analysis to inform advanced research and development.

The Decisive Structural Nuance: Intramolecular vs. Intermolecular Hydrogen Bonding

The fundamental divergence between 5-HQ and 8-HQ originates from a simple, yet profound, stereochemical difference. In 8-hydroxyquinoline, the hydroxyl group (-OH) at position C8 is proximate to the quinoline ring's nitrogen atom at position N1. This spatial arrangement facilitates the formation of a stable, five-membered ring via an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen's lone pair of electrons.

In contrast, the hydroxyl group in 5-hydroxyquinoline is located on the carbocyclic ring, distant from the nitrogen atom. This geometry precludes intramolecular hydrogen bonding. Instead, 5-HQ molecules interact with each other and with solvent molecules through intermolecular hydrogen bonds .

This single structural feature is the primary driver of their distinct chemical behaviors and functionalities.

Diagram: Hydrogen Bonding in Hydroxyquinoline Isomers

Caption: Structural comparison of 8-HQ and 5-HQ isomers.

Physicochemical and Spectroscopic Consequences

The difference in hydrogen bonding directly impacts the measurable physicochemical properties of the two isomers.

| Property | 8-Hydroxyquinoline (8-HQ) | 5-Hydroxyquinoline (5-HQ) | Causality |

| Melting Point | 73-74 °C[5] | 224-226 °C | Intramolecular H-bonding in 8-HQ reduces the energy required to break the crystal lattice compared to the stronger intermolecular forces in 5-HQ. |

| Boiling Point | 267 °C | >310 °C | Intramolecular H-bonding in 8-HQ lowers its effective polarity and molecular weight for vaporization. |

| Acidity (pKa) | pKa1 ~5 (N-H+), pKa2 ~9.8 (O-H) | pKa1 ~5.3 (N-H+), pKa2 ~8.5 (O-H) | The intramolecular H-bond in 8-HQ stabilizes the neutral form, making the hydroxyl proton less acidic (higher pKa) and the nitrogen more basic (lower pKa for the conjugate acid). |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone.[6] | Slightly soluble in water; soluble in acids and bases. | The "internal saturation" of polar groups by the intramolecular H-bond gives 8-HQ a more lipophilic character. 5-HQ's exposed polar groups allow for stronger interactions with polar solvents like water. |

| Fluorescence | Exhibits characteristic fluorescence upon metal chelation.[6] | Generally non-fluorescent or weakly fluorescent. | The rigid chelate ring formed by 8-HQ with metal ions enhances fluorescence quantum yield, a property exploited in analytical sensors. |

The Crux of the Matter: Coordination Chemistry and Metal Chelation

The most significant functional difference between the isomers lies in their interaction with metal ions. 8-Hydroxyquinoline is a classic and potent bidentate chelating agent , while 5-hydroxyquinoline is not.[1][2]

Mechanism of Chelation: 8-HQ coordinates to a metal ion (Mⁿ⁺) through two donor atoms: the deprotonated hydroxyl oxygen and the heterocyclic nitrogen atom.[7] This forms a highly stable five-membered chelate ring. This "pincer-like" grip, known as the chelate effect, results in metal complexes with significantly higher thermodynamic stability compared to complexes formed by analogous monodentate ligands.[8][9]

5-HQ, due to the distance between its hydroxyl and nitrogen groups, cannot form such a chelate ring. It can act as a monodentate ligand, coordinating to a metal ion through either the oxygen or the nitrogen, but not simultaneously in a chelating fashion. The resulting complexes are far less stable and this interaction is not a defining feature of its chemistry.

Diagram: Metal Chelation Mechanisms

Caption: 8-HQ acts as a bidentate ligand, while 5-HQ is monodentate.

This chelating ability makes 8-HQ an invaluable tool in analytical chemistry for the gravimetric determination, solvent extraction, and fluorescent detection of a wide range of metal ions, including Al³⁺, Zn²⁺, Mg²⁺, and Fe³⁺.[6][10]

A World of Difference: Biological Activities and Applications

The ability of 8-HQ to chelate essential metal ions is the foundation of its diverse and potent biological activities. By binding to metal ions required for the function of key enzymes, 8-HQ can disrupt critical cellular processes in pathogens.[7]

8-Hydroxyquinoline:

-

Antimicrobial & Antifungal: 8-HQ and its derivatives (e.g., Clioquinol) exhibit broad-spectrum activity against bacteria and fungi.[6][10] The mechanism is largely attributed to its ability to chelate trace metals essential for microbial growth and enzyme function.[7]

-

Anticancer: The anticancer effects of 8-HQ derivatives are often linked to their interactions with copper and zinc.[1][2] The resulting complexes can inhibit proteasome activity and induce oxidative stress through the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.[1]

-

Antineurodegenerative: In the context of diseases like Alzheimer's and Parkinson's, metal ion dyshomeostasis is a key pathological feature.[11][12] 8-HQ derivatives act as metal-protein attenuating compounds (MPACs), capable of chelating excess metal ions (like copper and zinc) from amyloid-beta plaques, thereby reducing Aβ aggregation and oxidative damage.[13][14] They can also act as ionophores, helping to restore metal homeostasis in depleted brain regions.[15][14]

-

Industrial Applications: The metal complexes of 8-HQ, particularly tris(8-hydroxyquinolinato)aluminum (Alq3), are cornerstone materials in Organic Light-Emitting Diodes (OLEDs) .[7][16] Alq3 is a highly stable and efficient electron-transporting and emissive material, crucial for the performance of OLED displays.[7][17] Derivatives are also used as corrosion inhibitors and in dye synthesis.[6]

5-Hydroxyquinoline: The biological and industrial profile of 5-HQ is far more subdued. It is primarily valued as a synthetic intermediate or precursor for the synthesis of more complex pharmaceuticals and other target molecules.[3][4][18] While it can be used as a metal ion complexing agent, its applications in this area are limited due to its inability to chelate.[3] Some derivatives have been explored for antimicrobial activity, but they lack the potency and broad applicability of the 8-HQ scaffold.

Synthesis and Derivatization

Both isomers can be synthesized via the Skraup synthesis , a classic method for producing quinolines.[19]

-

For 8-Hydroxyquinoline: The Skraup reaction typically involves the reaction of 2-aminophenol with glycerol, sulfuric acid, and an oxidizing agent (like the nitro counterpart, 2-nitrophenol).[5][19][20]

-

For 5-Hydroxyquinoline: A common route involves the reaction of 5-aminoquinoline with sodium bisulfite followed by hydrolysis with sodium hydroxide.[21]

Derivatization of the 8-HQ core is a major focus of medicinal chemistry.[22][23] The most common reaction sites are the phenolic oxygen and positions C5 and C7 on the benzene ring, allowing for the synthesis of a vast library of compounds with tuned biological activities and physical properties.[23]

Experimental Protocols

Protocol 1: Comparative Analysis of Metal Chelation by UV-Vis Spectrophotometry

Objective: To visually and quantitatively demonstrate the superior metal-chelating ability of 8-HQ compared to 5-HQ using a common divalent metal ion like Cu²⁺.

Principle: Chelation of a metal ion by 8-HQ results in the formation of a colored complex with a distinct absorption maximum in the visible spectrum, which is absent when using 5-HQ. The stability and stoichiometry of the complex can be determined using methods like Job's plot or mole-ratio method.[7]

Methodology (Mole-Ratio Method):

-

Stock Solution Preparation:

-

Prepare 1 mM stock solutions of 8-HQ and 5-HQ in ethanol.

-

Prepare a 1 mM aqueous stock solution of copper(II) sulfate (CuSO₄).

-

Prepare a suitable buffer solution (e.g., pH 5.5 acetate buffer).

-

-

Sample Preparation:

-

Prepare a series of 10 mL volumetric flasks.

-

To each flask, add a constant volume of the CuSO₄ stock solution to achieve a final concentration of 0.1 mM.

-

Add a constant volume of buffer.

-

To this series, add increasing volumes of the 1 mM 8-HQ stock solution to create molar ratios of [8-HQ]/[Cu²⁺] ranging from 0:1 to 3:1 (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5, 2.0, 2.5, 3.0 equivalents).

-

Dilute to the 10 mL mark with the appropriate solvent (ethanol/water mixture).

-

Repeat the entire series of experiments using the 5-HQ stock solution instead of 8-HQ.

-

-

Spectrophotometric Analysis:

-

Allow the solutions to equilibrate for 15 minutes.

-

Record the UV-Vis absorption spectrum for each solution from 300 nm to 600 nm.

-

Plot the absorbance at the wavelength of maximum absorption (λ_max) for the complex (e.g., ~370 nm for Cu(II)-8HQ) against the molar ratio of [Ligand]/[Metal].[7]

-

-

Expected Outcome & Interpretation:

-

8-HQ Series: A plot showing a linear increase in absorbance followed by a plateau. The inflection point of the two lines indicates the stoichiometry of the complex (expected to be 2:1 for [8-HQ]/[Cu²⁺]). The formation of a distinct color and a new absorption peak confirms chelation.

-

5-HQ Series: No significant change in the visible spectrum is expected. The plot of absorbance vs. molar ratio will likely be a flat line near zero, demonstrating the lack of significant complex formation.

-

Diagram: Experimental Workflow for Chelation Analysis

Caption: Workflow for comparing metal chelation by 5-HQ and 8-HQ.

Conclusion

The positional isomerism between 5-hydroxyquinoline and 8-hydroxyquinoline provides a classic textbook example of how a subtle structural change can lead to a dramatic divergence in chemical and biological function. The capacity for intramolecular hydrogen bonding in 8-HQ enables it to be a powerful bidentate chelating agent, a property that defines its identity as a versatile tool in analytical chemistry, a "privileged structure" in medicinal chemistry, and a critical component in materials science.[24] In contrast, 5-hydroxyquinoline's inability to chelate relegates it to a more modest, albeit important, role as a synthetic building block. For researchers in drug discovery and materials development, understanding this fundamental difference is critical for the rational design of new molecules, whether the goal is to harness the power of metal chelation or to avoid it entirely.

References

-

Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. Available from: [Link]

-

Junuzović, H., & Vukas, S. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Available from: [Link]

-

Al-Awaida, W., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4279. Available from: [Link]

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. ResearchGate. Available from: [Link]

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. Available from: [Link]

-

Al-Awaida, W., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available from: [Link]

-

Musilek, K., et al. (2020). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. PMC. Available from: [Link]

-

Al-Awaida, W., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. Available from: [Link]

-

Al-Tel, T. H. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ResearchGate. Available from: [Link]

-

PrepChem.com. (n.d.). Preparation of 8-hydroxyquinoline. Available from: [Link]

-

Al-Awaida, W., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Oriental University Journal of Chemistry. Available from: [Link]

-

Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Available from: [Link]

-

Dovepress. (2013). 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract. YouTube. Available from: [Link]

-

Crisponi, G., et al. (2020). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution. Inorganic Chemistry. Available from: [Link]

-

Bartolomeu, P. F., et al. (2025). 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. Bentham Science Publishers. Available from: [Link]

-

Fernandes, C., et al. (2023). New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration. Scientific Letters. Available from: [Link]

-

Stary, J. (2013). Critical Evaluation of Equilibrium Constants Involving 8-Hydroxyquinoline and Its Metal Chelates. Elsevier. Available from: [Link]

-

ResearchGate. (n.d.). 8-Hydroxyquinoline derivatives with potent antineurodegenerative activity. Available from: [Link]

-

Song, P., et al. (2023). Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. MDPI. Available from: [Link]

-

Skorik, Y. A., et al. (2018). Stability constants of cerium(IV) complexes with 8-hydroxyquinoline and 8-hydroxy-7-iodoquinoline-5-sulfonic acid. MedCrave. Available from: [Link]

-

Uivarosi, V., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. Available from: [Link]

-

MySkinRecipes. (n.d.). 5-Hydroxyquinoline. Available from: [Link]

-

Uivarosi, V., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. PMC. Available from: [Link]

-

Song, P., et al. (2023). Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. MDPI. Available from: [Link]

-

ResearchGate. (2005). Efficiency and stability of different tris(8-hydroxyquinoline) aluminium (Alq 3) derivatives in OLED applications. Available from: [Link]

-

Al-Asbahi, B. A. (2021). Yellow Emissive Tris(8-hydroxyquinoline) Aluminum by the Incorporation of ZnO Quantum Dots for OLED Applications. PMC. Available from: [Link]

-

IEEE Xplore. (2018). Pt (II)-based complexes with ligands of 8-hydroxyquinoline and its 2-methyl derivative for OLED. Available from: [Link]

-

ACS Publications. (n.d.). Preparation, properties, and applications of 8-hydroxyquinoline immobilized chelate. Available from: [Link]

-

Study.com. (n.d.). Hydroxyquinoline Uses, Structure & Synthesis. Available from: [Link]

-

El-Sayed, M. A.-A., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Available from: [Link]

- Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.

-

Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Cardinal Scholar. Available from: [Link]

-

International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. Available from: [Link]

-

UGC. (n.d.). Stability constants of metal complexes and their applications. Available from: [Link]

-

Wikipedia. (n.d.). Stability constants of complexes. Available from: [Link]

Sources

- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. prepchem.com [prepchem.com]

- 6. autechindustry.com [autechindustry.com]

- 7. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 8. ijtsrd.com [ijtsrd.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. rroij.com [rroij.com]

- 11. researchgate.net [researchgate.net]

- 12. benthamdirect.com [benthamdirect.com]

- 13. New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration | Scientific Letters [publicacoes.cespu.pt]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Yellow Emissive Tris(8-hydroxyquinoline) Aluminum by the Incorporation of ZnO Quantum Dots for OLED Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 5-Hydroxyquinoline [myskinrecipes.com]

- 19. study.com [study.com]

- 20. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 21. 5-Hydroxyquinoline | 578-67-6 [chemicalbook.com]

- 22. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

8-Methylquinolin-5-ol: Chemical Architecture & Biological Activity Guide

This guide provides an in-depth technical analysis of 8-methylquinolin-5-ol (also known as 5-hydroxy-8-methylquinoline), a distinct isomer of the quinoline family. Unlike its renowned isomer 8-hydroxyquinoline (a bidentate chelator), the 5-ol variant exhibits a unique pharmacological profile governed by its inability to form stable N-O metal chelates, its role as a metabolic intermediate, and its utility as a scaffold in anticancer drug design.

Part 1: Chemical Identity & Pharmacophore Analysis

Structural Distinction & Chelation Logic

The biological activity of quinolinols is dictated by the relative positions of the nitrogen atom (N1) and the hydroxyl group (-OH).

-

8-Hydroxyquinoline (8-HQ): The -OH at C8 is adjacent to N1, forming a "bidentate pocket" that strongly chelates divalent metals (

, -

8-Methylquinolin-5-ol (Target): The -OH is at C5 (para-orientation relative to the benzene-pyridine fusion). The C8 position is occupied by a methyl group.

-

Consequence: The distance between N1 and 5-OH prevents bidentate chelation.

-

Activity Shift: Biological effects are driven by hydrogen bonding (donor/acceptor), pi-stacking (intercalation), and hydrophobic interactions mediated by the 8-methyl group, rather than metal sequestration.

-

Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | 8-methylquinolin-5-ol |

| Molecular Formula | |

| Molecular Weight | 159.19 g/mol |

| Key Substituents | Hydroxyl (-OH) at C5; Methyl (-CH3) at C8 |

| Solubility | Low in neutral water; soluble in alcohols, DMSO, and dilute acids (protonation of N1). |

| pKa (est) | ~5.2 (Pyridinium N), ~9.8 (Phenolic OH) |

Part 2: Biological Activity & Mechanism of Action[1][2]

Metabolic Significance (Detoxification Pathway)

Research identifies 8-methylquinolin-5-ol primarily as a Phase I metabolite of the mutagenic environmental contaminant 8-methylquinoline.

-

Enzyme: Cytochrome P450 monooxygenases (specifically P450 BM-3 variants and mammalian CYP isoforms).

-

Mechanism: Aromatic hydroxylation at the C5 position renders the lipophilic parent compound more polar, facilitating conjugation (Phase II) and excretion.

-

Toxicity: While the parent 8-methylquinoline is mutagenic (Ames test positive), the 5-hydroxylated metabolite represents a detoxification product, showing reduced genotoxicity in comparative assays.

Anticancer Activity (Scaffold Hybridization)

The 5-hydroxyquinoline core serves as a potent scaffold when hybridized with flavonoids.

-

Chrysin-Quinoline Hybrids: Synthetic derivatives linking 5-hydroxyquinoline to chrysin (a natural flavonoid) exhibit superior anticancer activity compared to chrysin alone.

-

Target: Head and Neck Squamous Cell Carcinoma (HNSCC).[1]

-

Observed Potency:

-

IC50 (HNSCC lines): ~13.8 µM (Hybrid) vs. >50 µM (Parent Chrysin).

-

Mechanism: The quinoline moiety enhances lipophilicity and cellular uptake, while the 5-OH group likely participates in H-bonding with kinase domains or DNA minor grooves.

-

-

Gene Regulation: Treatment upregulates TP53 (tumor suppressor) and BAX (pro-apoptotic), while downregulating BCL-2 (anti-apoptotic).

CFTR Modulation

Derivatives of 5-hydroxy-8-methylquinoline (specifically 4-carboxylic acid variants) have been identified in patent literature as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) .

-

Role: Correctors/Potentiators for the

mutation. -

Binding: The 8-methyl group provides steric bulk that fits specific hydrophobic pockets in the CFTR nucleotide-binding domain, distinct from the binding mode of 4-hydroxyquinoline correctors.

Part 3: Visualization of SAR & Pathways

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram contrasts the chelation-driven mechanism of 8-HQ with the scaffold-driven mechanism of 8-methylquinolin-5-ol.

Caption: Comparative SAR analysis highlighting the shift from metal chelation (8-HQ) to hydrophobic/H-bond interactions (8-methylquinolin-5-ol).

Part 4: Experimental Protocols

Synthesis of 8-Methylquinolin-5-ol (Modified Skraup)

Objective: Synthesize the target from 3-amino-4-methylphenol.

Reagents:

-

3-Amino-4-methylphenol (Precursor)[2]

-

Glycerol (C3 source)

-

Sulfuric Acid (

, conc.)[3] -

Sodium m-nitrobenzenesulfonate (Oxidant)

Workflow:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, mix 3-amino-4-methylphenol (0.1 mol), glycerol (0.3 mol), and sodium m-nitrobenzenesulfonate (0.05 mol).

-

Acid Addition: Cautiously add concentrated

(20 mL) dropwise with stirring. The reaction is highly exothermic. -

Cyclization: Heat the mixture to 140°C for 4 hours. The glycerol dehydrates to acrolein, which undergoes conjugate addition with the amine, followed by cyclization and oxidation.[4]

-

Workup:

-

Cool to room temperature.

-

Dilute with ice water (200 mL).

-

Neutralize with 20% NaOH solution until pH ~8. The product will precipitate.[5]

-

-

Purification:

-

Filter the crude solid.

-

Recrystallize from ethanol/water (9:1).

-

Yield Expectation: 60-70%.

-

Validation:

-NMR (DMSO-

-

In Vitro Anticancer Assay (MTT Protocol)

Objective: Evaluate antiproliferative activity against HNSCC cells (e.g., SCC-25).[1]

Protocol:

-

Seeding: Plate SCC-25 cells (

cells/well) in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24h. -

Treatment:

-

Dissolve 8-methylquinolin-5-ol (or hybrid derivative) in DMSO (Stock 10 mM).

-

Prepare serial dilutions (0.1 µM to 100 µM) in culture medium.

-

Add to wells (Final DMSO < 0.1%).

-

Include Vehicle Control (DMSO only) and Positive Control (e.g., Cisplatin).

-

-

Incubation: Incubate for 48-72 hours at 37°C, 5%

. -

Development:

-

Add 10 µL MTT reagent (5 mg/mL) to each well.

-

Incubate 4 hours (formazan crystals form).

-

Aspirate medium and dissolve crystals in 100 µL DMSO.

-

-

Readout: Measure absorbance at 570 nm.

-

Calculation:

Calculate IC50 using non-linear regression (GraphPad Prism).

Part 5: References

-

Synthesis of 5-hydroxy-8-methylquinoline. PrepChem. Available at: [Link]

-

Synthesis and preliminary biological evaluation of quinoline-chrysin hybrids against head and neck squamous cell carcinoma. Scientific Reports, 2025. Available at: [Link][1]

-

Modification of the fatty acid specificity of cytochrome P450BM-3. Journal of Biological Chemistry (via ResearchGate). Available at: [Link]

-

Nomination Background: 8-Methylquinoline. National Toxicology Program, 2001. Available at: [Link]

-

Compounds, compositions, and methods for modulating CFTR. Patent WO2017062581A1. Available at:

Sources

Methodological & Application

Application Note: Synthesis of 5-Alkoxy-8-methylquinoline Derivatives

Abstract & Strategic Significance

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its bidentate metal-chelating properties. Derivatives functionalized at the 5-position, specifically 5-alkoxy-8-methylquinolines , have emerged as critical targets in neurodegenerative research (Alzheimer’s, Huntington’s) and anti-infective drug discovery. The 8-methyl group provides steric bulk that modulates metal binding kinetics (preventing rapid trans-chelation), while the 5-alkoxy substituent tunes lipophilicity (logP) for Blood-Brain Barrier (BBB) penetration and metabolic stability.

This guide details two distinct synthetic pathways:

-

De Novo Cyclization (Skraup Synthesis): The preferred, high-fidelity route for scale-up, ensuring absolute regiocontrol.

-

Late-Stage Functionalization: A route starting from 8-methylquinoline, useful for diversifying the 5-position on an existing core.

Retrosynthetic Analysis

To achieve the target 5-alkoxy-8-methylquinoline (1) , we must control the substitution pattern on the benzene ring prior to or during the formation of the pyridine ring.

-

Path A (De Novo): Disconnects the pyridine ring to reveal 5-methoxy-2-methylaniline . This precursor pre-installs the 5-alkoxy and 8-methyl groups (relative to the quinoline numbering) in the correct orientation, leveraging the ortho-directing nature of the Skraup cyclization.

-

Path B (Functionalization): Disconnects the 5-alkoxy ether bond to 5-hydroxy-8-methylquinoline , which is derived from 8-methylquinoline via nitration, reduction, and hydrolysis.

Visualizing the Synthetic Logic (Graphviz)

Figure 1: Retrosynthetic tree illustrating the two primary strategies for accessing the 5-alkoxy-8-methylquinoline scaffold.

Protocol A: De Novo Synthesis (Preferred)

This route is superior for regiochemical purity. By starting with the substituents already in place on the aniline, we avoid the separation of isomers often seen in the nitration of quinolines.

Phase 1: Skraup Cyclization

Target: 5-Methoxy-8-methylquinoline Precursor: 5-Methoxy-2-methylaniline (2-Methyl-5-anisidine)

Reagents:

-

Glycerol (3.0 equiv)

-

Sulfuric Acid (conc., H₂SO₄)

-

Nitrobenzene (Oxidant, 0.5 equiv) or Sodium m-nitrobenzenesulfonate (water-soluble alternative)

-

Ferrous Sulfate (FeSO₄, catalytic moderator)

Step-by-Step Procedure:

-

Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine 5-methoxy-2-methylaniline (100 mmol), glycerol (300 mmol), and nitrobenzene (50 mmol). Add FeSO₄ (2 g) to moderate the reaction vigor.

-

Acid Addition: Carefully add conc. H₂SO₄ (25 mL) dropwise with stirring. Caution: Exothermic.

-

Cyclization: Heat the mixture to 130–140°C. The reaction typically initiates vigorously (the "Skraup violent phase"). Maintain reflux for 4 hours until the aniline is consumed (monitor by TLC).

-

Workup: Cool to room temperature. Dilute with water (200 mL) and steam distill to remove unreacted nitrobenzene.

-

Isolation: Basify the aqueous residue with 50% NaOH to pH > 10. The crude quinoline will separate as an oil or solid. Extract with Dichloromethane (DCM) (3 x 100 mL).[1]

-

Purification: Dry organic layer over MgSO₄ and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Phase 2: Demethylation (Optional)

If the desired alkoxy group is not methoxy, the methoxy group must be cleaved to the phenol for re-alkylation.

-

Reagent: 48% HBr or BBr₃ in DCM.

-

Reflux: 48% HBr reflux for 12 hours yields 5-hydroxy-8-methylquinoline quantitatively.

Phase 3: O-Alkylation (Williamson Ether Synthesis)

Target: 5-Alkoxy-8-methylquinoline (Custom R-group)

Protocol:

-

Dissolve 5-hydroxy-8-methylquinoline (1.0 equiv) in anhydrous DMF (0.2 M).

-

Add Potassium Carbonate (K₂CO₃, 2.0 equiv) and stir for 30 min at room temperature to form the phenoxide.

-

Add the Alkyl Halide (R-X, 1.2 equiv, e.g., benzyl bromide, ethyl iodide).

-

Heat to 60–80°C for 2–6 hours.

-

Quench: Pour into ice water. Filter the precipitate or extract with EtOAc.

-

Yield: Typically 85–95%.

Protocol B: Functionalization of 8-Methylquinoline

Use this route if 5-methoxy-2-methylaniline is unavailable.

Workflow Diagram (Graphviz)

Figure 2: Step-by-step functionalization pathway starting from the commercially available 8-methylquinoline.

Critical Note on Regioselectivity: Nitration of 8-methylquinoline yields a mixture of 5-nitro (major) and 8-nitro (minor). However, since the 8-position is blocked by a methyl group, the 5-nitro isomer is formed with high selectivity (>90%), making this a viable industrial route.

Experimental Data & Characterization

The following table summarizes expected analytical data for the intermediate 5-hydroxy-8-methylquinoline , the pivot point for all derivatives.

| Parameter | Specification / Observation |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 121–123 °C |

| ¹H NMR (DMSO-d₆) | δ 9.68 (s, 1H, OH), 8.81 (dd, 1H), 8.35 (dd, 1H), 7.45 (m, 2H), 7.05 (d, 1H), 2.65 (s, 3H, CH₃). |

| MS (ESI+) | [M+H]⁺ = 160.07 |

| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in water (neutral pH). |

Troubleshooting & Optimization

-

Issue: Poor Yield in Skraup Reaction.

-

Cause: Polymerization of acrolein (generated in situ from glycerol).

-

Fix: Add glycerol slowly to the acid/amine mixture, or use sulfo-mix (pre-mixed nitrobenzene and acid) to control the exotherm.

-

-

Issue: N-Alkylation vs. O-Alkylation.

-

Cause: Quinoline nitrogen is nucleophilic.

-

Fix: Use K₂CO₃ in Acetone or DMF . Avoid strong bases like NaH unless necessary, as phenoxide is a better nucleophile than the neutral pyridine nitrogen. If N-alkylation occurs (quaternary salt formation), it will be water-soluble and can be washed away.

-

References

-

Skraup Synthesis Mechanism & Applications: Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions.

-

Synthesis of 8-Hydroxyquinoline Derivatives: Przystas, T. J., et al. (2012). Synthesis and Biological Activity of 8-Hydroxyquinoline Derivatives. Journal of Heterocyclic Chemistry.

-

Nitration of 8-Methylquinoline: Zhang, W., et al. (2016). Palladium-Catalyzed sp3 C–H Nitration of 8-Methylquinolines. The Journal of Organic Chemistry.

-

Bioactivity of 5-Substituted Quinolines: Oliveri, V. (2020). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

-

Regioselective Nitration Protocols: StackExchange Chemistry Discussion on Quinoline Nitration (Grounded in Joule & Mills, Heterocyclic Chemistry).

Sources

Protocol for O-Alkylation of 8-Methylquinolin-5-ol: A Comprehensive Guide for Synthetic and Medicinal Chemists

Introduction: The Significance of O-Alkylated Quinoline Scaffolds

Quinoline and its derivatives are fundamental heterocyclic structures that form the backbone of numerous natural products and pharmacologically active compounds.[1] Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them a cornerstone in medicinal chemistry and drug development.[2][3] The functionalization of the quinoline core, particularly through O-alkylation of hydroxylated quinolines, provides a powerful avenue to modulate their physicochemical properties, such as lipophilicity and metabolic stability, thereby fine-tuning their therapeutic potential.[4] This application note provides a detailed protocol for the O-alkylation of 8-methylquinolin-5-ol, a key intermediate in the synthesis of novel therapeutic agents.

The protocol herein is based on the robust and versatile Williamson ether synthesis, a classic and reliable method for forming ether linkages. This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide. By providing a step-by-step guide, troubleshooting tips, and a thorough explanation of the underlying chemical principles, this document aims to equip researchers with the knowledge and tools to successfully synthesize a variety of 5-alkoxy-8-methylquinoline derivatives.

Reaction Mechanism and Scientific Rationale

The O-alkylation of 8-methylquinolin-5-ol is achieved through the Williamson ether synthesis. The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 8-methylquinolin-5-ol by a suitable base, typically a weak base like potassium carbonate, to form the corresponding phenoxide ion. This phenoxide is a potent nucleophile that subsequently attacks the electrophilic carbon of an alkyl halide, leading to the formation of the desired ether and a halide salt as a byproduct.

The choice of reagents and reaction conditions is critical for the success of this synthesis:

-

Base: Potassium carbonate (K2CO3) is a commonly used base for the O-alkylation of phenols.[5] It is a mild, inexpensive, and effective base that is strong enough to deprotonate the phenolic hydroxyl group without causing significant side reactions.

-

Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF), is ideal for this reaction.[6] DMF effectively dissolves both the quinolinol starting material and the potassium carbonate, and its polar nature helps to stabilize the transition state of the SN2 reaction, thereby accelerating the reaction rate.

-

Alkylating Agent: A variety of alkyl halides (e.g., alkyl iodides, bromides, or chlorides) can be used as the electrophile. The reactivity of the alkyl halide follows the order I > Br > Cl. Primary alkyl halides are preferred as they are more susceptible to SN2 attack and less prone to elimination side reactions.

A potential side reaction in the alkylation of phenolates is C-alkylation. However, the use of a polar aprotic solvent like DMF favors O-alkylation.

Experimental Workflow

The following diagram illustrates the key steps in the O-alkylation of 8-methylquinolin-5-ol.

Caption: A schematic overview of the experimental workflow for the O-alkylation of 8-methylquinolin-5-ol.

Detailed Experimental Protocol

This protocol describes a general procedure for the O-alkylation of 8-methylquinolin-5-ol with an alkyl halide. The specific amounts of reagents can be adjusted based on the desired scale of the reaction.

Materials and Reagents:

-

8-Methylquinolin-5-ol

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)

-

Potassium carbonate (K2CO3), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 8-methylquinolin-5-ol (1.0 eq).

-

Add anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask to dissolve the solids.

-

Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the phenoxide.

-

Add the alkyl halide (1.2 eq) to the reaction mixture dropwise.

-

Attach a reflux condenser to the flask and heat the reaction mixture to 60-80 °C.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by TLC. Prepare a solution of the reaction mixture in a small amount of ethyl acetate and spot it on a TLC plate.

-

Use a mixture of hexanes and ethyl acetate as the eluent.

-

Visualize the spots under a UV lamp. The reaction is complete when the starting material spot is no longer visible.

-

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.[7]

-

Use a gradient of hexanes and ethyl acetate as the eluent to separate the desired product from any remaining starting material and byproducts.

-

Collect the fractions containing the pure product and concentrate them under reduced pressure to yield the final 5-alkoxy-8-methylquinoline.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed for purification.[8]

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy (1H and 13C) and mass spectrometry.

-

Quantitative Data Summary